molecular formula C16H25NO2 B5141972 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine

Cat. No. B5141972
M. Wt: 263.37 g/mol
InChI Key: JJZJQWLRGRNPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2C-E involves its binding to the 5-HT2A receptor, which leads to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and the induction of altered states of consciousness. Additionally, 2C-E has been found to inhibit the reuptake of serotonin, which can lead to an increase in its concentration in the synaptic cleft.
Biochemical and physiological effects:
The biochemical and physiological effects of 2C-E are dose-dependent and can vary from person to person. Low doses of 2C-E can induce mild euphoria, enhanced sensory perception, and increased sociability. Higher doses can lead to intense hallucinations, altered perception of time and space, and profound changes in mood and thought processes. The physiological effects of 2C-E include increased heart rate, blood pressure, and body temperature, as well as dilated pupils and muscle tension.

Advantages and Limitations for Lab Experiments

2C-E has several advantages for lab experiments, including its high potency, selectivity for the 5-HT2A receptor, and ability to induce altered states of consciousness. However, it also has several limitations, including its potential toxicity, lack of standardized dosing, and limited availability.

Future Directions

There are several future directions for the study of 2C-E, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications in various fields, and the exploration of its mechanism of action at the molecular level. Additionally, more research is needed to determine the long-term effects of 2C-E on the brain and body and to develop guidelines for its safe use in lab experiments.

Synthesis Methods

The synthesis of 2C-E involves the reaction of 3,4-dimethoxyphenylacetic acid with aluminum isopropoxide to form the corresponding aldehyde. The aldehyde is then reduced to the alcohol using sodium borohydride. The final step involves the reaction of the alcohol with 3-methylcyclopentanone in the presence of p-toluenesulfonic acid to yield 2C-E. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

2C-E has been studied for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been found to have a high affinity for the serotonin 2A receptor (5-HT2A), which is involved in the regulation of mood, cognition, and perception. Studies have shown that 2C-E can induce altered states of consciousness, which can be useful in the treatment of psychiatric disorders such as depression, anxiety, and addiction. Additionally, 2C-E has been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-12-4-6-14(10-12)17-9-8-13-5-7-15(18-2)16(11-13)19-3/h5,7,11-12,14,17H,4,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZJQWLRGRNPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclopentanamine

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